1-Nonyl-10H-phenothiazine
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Overview
Description
1-Nonyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazines are characterized by their tricyclic structure, which includes two benzene rings fused to a central thiazine ring. The nonyl group attached to the nitrogen atom in this compound enhances its lipophilicity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the alkylation of phenothiazine with nonyl halides under basic conditions. This reaction typically employs a phase transfer catalyst to facilitate the transfer of the nonyl group to the nitrogen atom of phenothiazine . Another method involves the Smiles rearrangement, where 2-aminobenzenethiols react with O-halonitrobenzenes to form phenothiazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using nonyl bromide or nonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
1-Nonyl-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nonyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. As an electron donor, it can form charge-transfer complexes with electron acceptors, influencing redox reactions and electron transport processes . In biological systems, it may interact with cellular membranes and proteins, affecting their function and leading to antimicrobial or antiproliferative effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications and other therapeutic applications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness of 1-Nonyl-10H-phenothiazine: this compound stands out due to its enhanced lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability. This property makes it a valuable compound for developing new drugs and materials with improved efficacy and stability .
Properties
CAS No. |
50723-15-4 |
---|---|
Molecular Formula |
C21H27NS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-nonyl-10H-phenothiazine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-7-8-12-17-13-11-16-20-21(17)22-18-14-9-10-15-19(18)23-20/h9-11,13-16,22H,2-8,12H2,1H3 |
InChI Key |
UAZWOFBZBPXZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
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